2-(Methylthio)nicotinonitrile

Vue d'ensemble

Description

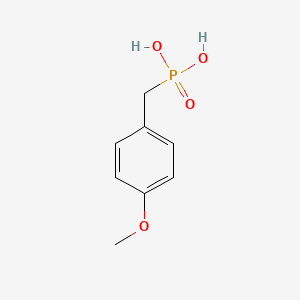

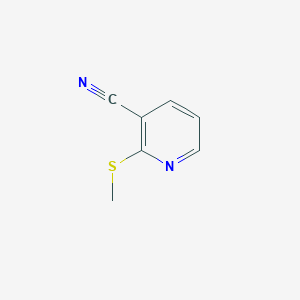

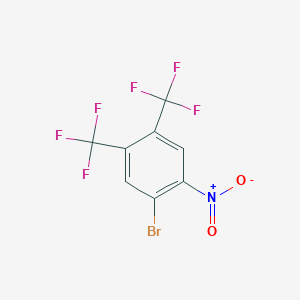

2-(Methylthio)nicotinonitrile is a chemical compound with the molecular formula C7H6N2S .

Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of significant research . Various synthetic routes have been developed, highlighting the biological and medicinal properties of nicotinonitrile .Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one sulfur atom . The molecular weight of the compound is approximately 150.2 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been reported to react with heteroaromatic 2-aminoesters and 2-aminonitriles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.2 . Further details about its physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Substituted Nicotinonitriles : A study by Peseke, Michalik, and Schönhusen (1986) discusses the synthesis of 4-aryl-2,6-bis(methylthio)nicotinonitriles from butadienedicarbonitriles. These compounds were confirmed through spectroscopic data, indicating their potential as intermediates in organic synthesis (Peseke, Michalik, & Schönhusen, 1986).

Crystal Structure of Nicotinonitrile Derivatives : Parthasarathy et al. (2006) determined the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile, elucidating its molecular shape and arrangement. This contributes to the understanding of its physical and chemical properties (Parthasarathy et al., 2006).

Pharmaceutical Applications

Antimicrobial Activities : Behalo (2008) synthesized 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and tested its antibacterial and antifungal activities. The results demonstrated its potential use in developing new antimicrobial agents (Behalo, 2008).

Antimycobacterial Agents : Patel, Chikhalia, and Kumari (2014) developed nicotinonitrile-based s-triazines showing significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests its application in treating tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Material Science Applications

Photophysical Studies : Ahipa et al. (2014) synthesized a nicotinonitrile derivative with potential as a blue light-emitting material. Their study included DFT calculations and fluorescence measurements, indicating its application in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Fluorescence Chemosensors : Koner et al. (2012) developed a 2-aminopyridine-based fluorescent compound for detecting Fe3+ and Hg2+ ions, showcasing its potential in environmental monitoring and analytical chemistry (Koner, Sinha, Kumar, Nandi, & Ghosh, 2012).

Mécanisme D'action

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

Nitrile-containing pharmaceuticals generally interact with their targets to bring additional benefits, including enhanced binding affinity, improved pharmacokinetic profile, and reduced drug resistance .

Biochemical Pathways

Nitrile-containing compounds have been associated with a wide range of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

The pharmacokinetic profile of nitrile-containing pharmaceuticals is generally improved, which can enhance the bioavailability of the parent drugs .

Result of Action

The result of action of nitrile-containing pharmaceuticals generally depends on their specific targets and mode of action .

Action Environment

The action of nitrile-containing pharmaceuticals can be influenced by various factors, including the physiological environment, the presence of other drugs, and individual patient characteristics .

Safety and Hazards

While specific safety and hazard information for 2-(Methylthio)nicotinonitrile was not found in the search results, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Propriétés

IUPAC Name |

2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQOYVXHBRURAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384102 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219766-02-6 | |

| Record name | 2-(methylthio)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1597167.png)

![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)